
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to an alkene, along with a dimethylamino group and a methyl group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine can be synthesized through the regioselective and solvent-free arylation of β-nitrostyrenes with mono- and dialkyl anilines. This reaction is typically carried out using 10 mol% of choline chloride-zinc chloride deep eutectic solvent at 70°C . The reaction is highly regioselective, producing only para-substituted products .
Industrial Production Methods
These reactions are catalyzed by metal oxides, Lewis acids, or Bronsted acids, and are conducted under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrazine.
Common Reagents and Conditions
Oxidation: Pd/C and hydrazine are commonly used to reduce the nitro group to an amine.
Substitution: Friedel–Crafts alkylation reactions typically use catalysts like metal oxides, Lewis acids, or Bronsted acids.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine involves its interaction with molecular targets and pathways in the body. The nitro group can be reduced to an amine, which then interacts with neurotransmitter receptors in the central nervous system. This interaction can lead to the modulation of neurotransmitter release and uptake, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 3-bromo-N,N-dimethyl-4-(2-nitro-1-propenyl)-: This compound contains a bromine atom in place of the methyl group, which can influence its reactivity and applications.
N,N-Dimethyl-4-(2-nitroprop-1-enyl)aniline: This compound has a similar structure but differs in the position of the nitro group, affecting its chemical properties and reactivity.
Uniqueness
Its ability to undergo regioselective reactions and form pharmaceutically active compounds makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
55875-42-8 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
N,N,3-trimethyl-4-(2-nitroprop-1-enyl)aniline |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-12(13(3)4)6-5-11(9)8-10(2)14(15)16/h5-8H,1-4H3 |
InChI-Schlüssel |
JVMSKGOQBHOVAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)C=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



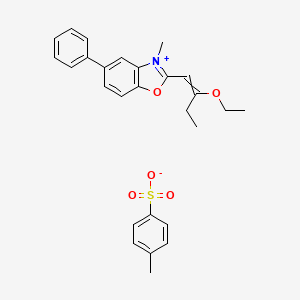

![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
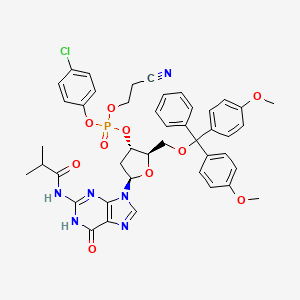

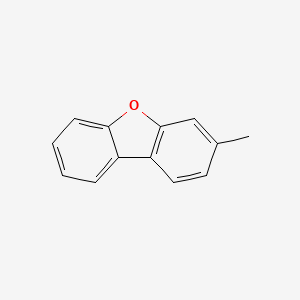
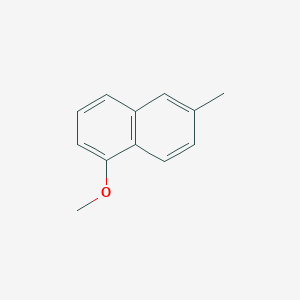
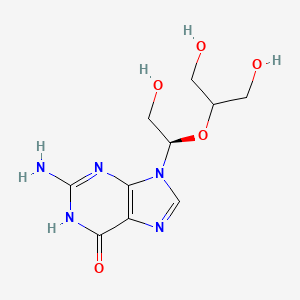
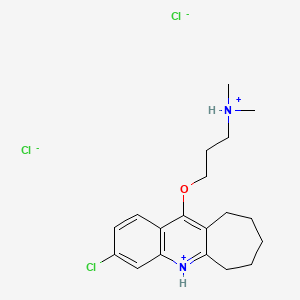

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)

![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)
